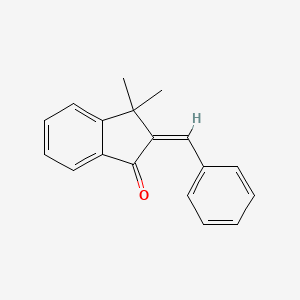
2-Benzylidene-3,3-dimethyl-2,3-dihydro-1h-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by a benzylidene group attached to a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with benzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial and antifungal properties.
Materials Science: It can be used as a precursor for the synthesis of advanced materials with specific electronic properties.
Biological Studies: The compound’s structure-activity relationship has been explored to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The compound may also interact with enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound shares a similar core structure but lacks the benzylidene group.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline: This compound has a similar dihydroindenone core but with different substituents.
Uniqueness: 2-Benzylidene-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indenone derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
55953-72-5 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-3,3-dimethylinden-1-one |
InChI |
InChI=1S/C18H16O/c1-18(2)15-11-7-6-10-14(15)17(19)16(18)12-13-8-4-3-5-9-13/h3-12H,1-2H3/b16-12+ |
InChI Key |
KGQHTMOZOPSKTH-FOWTUZBSSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2C(=O)/C1=C\C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















